molecular formula C20H21FN4OS B2370880 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 1797592-66-5

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea

Cat. No. B2370880
CAS RN: 1797592-66-5
M. Wt: 384.47
InChI Key: VXWKDVWAPFXNEM-UHFFFAOYSA-N
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Description

This compound is a urea derivative with a complex structure that includes a benzo[d]thiazol-2-yl group and a 2-fluorophenyl group . It is part of a class of compounds that have been studied for their potential biological activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . For example, the IR spectrum of a similar compound showed peaks at 3327, 3215, 2963, 1670, 1594, 1534, 1434, 1275, 1189, 1023, 935, 888, 848, 750, 721, 667 cm −1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include coupling reactions and substitution reactions . The exact reactions would depend on the specific substituents used in the synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the melting point of a similar compound was found to be 308°C . The molecular weight can be determined from the mass spectrum .

Scientific Research Applications

Novel Compound Synthesis and Biological Activity

Research into novel amide and urea derivatives of thiazol-2-ethylamines has demonstrated significant activity against Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis. These compounds, including urea analogs, were synthesized and tested for their in vitro activity and selectivity toward the parasite. The most potent compound exhibited an IC50 value of 9nM, showcasing a high level of selectivity and potency against the parasite, although in vivo efficacy was limited due to poor metabolic stability (Patrick et al., 2016).

Metabolism and Disposition Studies

Disposition and metabolism studies of novel compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), reveal insights into their pharmacokinetic profiles. These studies are crucial for understanding the elimination pathways, metabolic stability, and potential metabolites of therapeutic compounds, aiding in the optimization of their pharmacological properties (Renzulli et al., 2011).

Structural and Conformational Studies

Structural and conformational studies of tri-substituted ureas containing N-methylpiperazine moieties alongside phenyl and N-heterocyclic substituents have been conducted to understand the dynamics of these compounds. Such studies provide valuable information on the conformational preferences and potential biological activities of these derivatives, contributing to the design of more effective therapeutic agents (Iriepa & Bellanato, 2013).

Antimicrobial and Antioxidant Activities

A new class of antimicrobial and antioxidant agents based on thiourea and urea derivatives of benzo[d] isoxazole has shown promising activity. These compounds were synthesized and evaluated for their efficacy against selected organisms and free radicals, representing a potential class of lead compounds for the development of new therapeutic agents (Sudhamani et al., 2015).

Mechanism of Action

While the exact mechanism of action of this specific compound is not known, similar compounds have been studied for their anti-inflammatory properties. They have been found to inhibit cyclooxygenases (COX-1 and COX-2), which are enzymes involved in the inflammatory response .

Future Directions

The future directions for research on this compound could include further studies on its biological activities and potential therapeutic uses. For example, it could be evaluated for its anti-inflammatory activity and its potential use in the treatment of diseases associated with inflammation .

properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-fluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS/c21-15-5-1-2-6-16(15)23-19(26)22-13-14-9-11-25(12-10-14)20-24-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWKDVWAPFXNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea

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